Dibutylmagnesium

描述

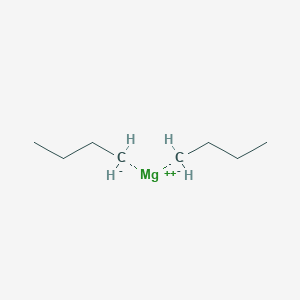

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBSBKRXUVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061590 | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-47-5, 81065-77-2 | |

| Record name | Magnesium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 81065-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutylmagnesium: A Technical Guide for Researchers

CAS Number: 1191-47-5

This technical guide provides an in-depth overview of dibutylmagnesium, a highly reactive organometallic compound with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, safe handling, and key applications with detailed experimental protocols.

Core Properties and Specifications

This compound is a powerful Grignard reagent, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. Pure this compound is a waxy, white solid, though it is most commonly supplied and used as a solution in an inert solvent, typically heptane.[1][2] It is characterized by its high reactivity, particularly towards air and water.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1191-47-5 | [1] |

| Molecular Formula | C₈H₁₈Mg | [1] |

| Molecular Weight | 138.53 g/mol | [1] |

| Appearance | Waxy white solid (pure); Colorless to yellowish solution | [1][2] |

| Density | 0.713 g/mL at 25 °C | [2] |

| Melting Point | -12 °C | [2] |

| Boiling Point | Decomposes | [2] |

| Solubility | Reacts violently with water | [2] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of a Grignard reagent with an organolithium compound. The following protocol is adapted from a patented procedure.[1]

Experimental Protocol: Synthesis from sec-Butylmagnesium Chloride and n-Butyllithium

Objective: To synthesize this compound from sec-butylmagnesium chloride and n-butyllithium.

Materials:

-

Magnesium powder

-

2-Chlorobutane

-

n-Butyllithium (in hexane)

-

Anhydrous diethyl ether or n-hexane

-

Iodine (as initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line glassware

Procedure:

-

Preparation of sec-Butylmagnesium Chloride (Grignard Reagent):

-

Under a nitrogen atmosphere, a flame-dried flask equipped with a reflux condenser and a dropping funnel is charged with magnesium powder.

-

A small crystal of iodine is added as an initiator.

-

A solution of 2-chlorobutane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.

-

Once the reaction has started (indicated by a color change and gentle refluxing), the remaining 2-chlorobutane solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.

-

-

Reaction with n-Butyllithium:

-

The freshly prepared sec-butylmagnesium chloride solution is cooled in an ice bath.

-

A solution of n-butyllithium in hexane is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

During the addition, a precipitate of lithium chloride will form.

-

The reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

-

Work-up and Isolation:

-

The reaction mixture is allowed to stand to allow the lithium chloride to settle.

-

The supernatant solution of this compound is carefully transferred to a clean, dry Schlenk flask via cannula.

-

The solvent can be partially removed under reduced pressure to concentrate the this compound solution. The concentration of the solution should be determined by titration.

-

Diagram of Synthesis Workflow:

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used as a strong, non-pyrophoric base and as a precursor for other organomagnesium compounds.

Deprotection of Benzyl Thioethers

This compound, in the presence of a catalytic amount of titanocene dichloride (Cp₂TiCl₂), serves as an effective reagent for the deprotection of benzyl thioethers to the corresponding thiols.[3] This method is valued for its mild reaction conditions.

Experimental Protocol: Debenzylation of a Benzyl Thioether

Objective: To deprotect a benzyl thioether to the corresponding thiol using this compound and titanocene dichloride.

Materials:

-

Benzyl thioether substrate

-

This compound solution (e.g., 1.0 M in heptane)

-

Titanocene dichloride (Cp₂TiCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup:

-

Under a nitrogen atmosphere, the benzyl thioether substrate and a catalytic amount of titanocene dichloride (typically 5-10 mol%) are dissolved in anhydrous THF in a flame-dried flask.

-

The solution is cooled to 0 °C in an ice bath.

-

-

Reagent Addition:

-

This compound solution is added dropwise to the stirred solution at 0 °C. The amount of this compound required is typically in slight excess (e.g., 1.1-1.5 equivalents) relative to the substrate.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS), typically ranging from 1 to 4 hours.

-

-

Quenching and Work-up:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude thiol product is purified by flash column chromatography on silica gel.

-

Asymmetric Ring-Opening of Aziridines

This compound can be used to generate a chiral magnesium catalyst in situ for the enantioselective ring-opening of meso-aziridines with nucleophiles such as substituted tetrazoles.[4] This reaction is a powerful method for the synthesis of enantioenriched nitrogen-containing compounds.

Experimental Protocol: Asymmetric Ring-Opening of a meso-Aziridine

Objective: To perform an enantioselective ring-opening of a meso-aziridine with a substituted tetrazole using a this compound-derived catalyst.

Materials:

-

meso-Aziridine substrate

-

Substituted tetrazole

-

This compound solution

-

Chiral ligand (e.g., a derivative of (R)-BINOL)

-

Anhydrous solvent (e.g., toluene or THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, the chiral ligand is dissolved in the anhydrous solvent.

-

This compound solution is added dropwise, and the mixture is stirred at room temperature for approximately 30 minutes to form the active chiral magnesium catalyst.

-

-

Reaction:

-

The meso-aziridine substrate is added to the catalyst solution, followed by the substituted tetrazole.

-

The reaction mixture is stirred at a specified temperature (which may vary depending on the substrate and ligand) until the reaction is complete, as monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

-

The enantioenriched product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

-

Safe Handling and Storage

This compound is a pyrophoric reagent that reacts violently with water and can ignite spontaneously on contact with air.[5] Strict adherence to safety protocols is essential.

-

Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves are mandatory. A face shield may be necessary for larger-scale operations.

-

Storage: Store in a cool, dry place away from sources of ignition, water, and oxidizing agents. The container must be kept tightly sealed under an inert atmosphere.

-

Spills: In case of a small spill, cover with a dry, non-combustible absorbent material such as sand or vermiculite. Do not use water or carbon dioxide extinguishers. For larger spills, evacuate the area and contact emergency personnel.

-

Disposal: Unused or waste this compound must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a high-boiling point alcohol like isopropanol, followed by a more polar alcohol like ethanol, and finally water. This process should be performed in a fume hood, behind a blast shield, and by experienced personnel.

Diagram of Safe Handling Workflow:

References

An In-depth Technical Guide to the Structure of Dibutylmagnesium

Abstract: Dibutylmagnesium (C₈H₁₈Mg) is a dialkylmagnesium compound of significant interest in organic synthesis and polymer chemistry.[1] Unlike Grignard reagents, it lacks a halide atom, which influences its reactivity and solubility.[2] Understanding its structure in both the solid state and in solution is critical for predicting its reactivity and optimizing reaction conditions. This guide provides a comprehensive overview of the structural chemistry of this compound, detailing its aggregation states, summarizing key physical data, and outlining the experimental protocols used for its synthesis and characterization. While a definitive single-crystal X-ray structure for solvent-free di-n-butylmagnesium is not prominently available in the literature, this document leverages data from closely related dialkylmagnesium compounds to provide a robust model of its structural behavior.

Molecular Structure

The structure of this compound, like other dialkylmagnesium compounds (R₂Mg), is not a simple monomeric unit but is highly dependent on its physical state and the surrounding solvent environment.[2][3] In its pure form, it is a waxy white solid.[4]

Solid-State Structure

In the absence of coordinating solvents, dialkylmagnesium compounds typically form polymeric or oligomeric structures.[2][3] This aggregation is driven by the electron-deficient nature of the magnesium center, which seeks to increase its coordination number through the formation of bridging alkyl groups. This results in a network of magnesium centers linked by C-Mg-C bonds.[5]

While the specific crystal structure of di-n-butylmagnesium remains elusive in the literature, the structure of its isomer, di-tert-butylmagnesium ([tBu₂Mg]₂), has been elucidated by X-ray crystallography.[6] This compound exists as a dimer with bridging tert-butyl groups, forming a central CMg(μ-C)₂MgC skeleton.[6] This dimeric structure serves as an excellent model for the likely aggregation behavior of other this compound isomers in the solid state.

Solution-State Structure

The structure of this compound in solution is critically dependent on the nature of the solvent.[3] This behavior is a cornerstone of understanding its reactivity in synthetic applications.

-

In Non-Coordinating Solvents: In hydrocarbon solvents such as heptane or benzene, this compound exists as a mixture of soluble oligomers.[2][3] These aggregates are in dynamic equilibrium, with the degree of association influenced by concentration and temperature.

-

In Coordinating Solvents: In the presence of Lewis base solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), the oligomeric aggregates are broken down.[3][7] The solvent molecules coordinate to the magnesium centers, satisfying their coordination sphere and leading to the predominance of monomeric or dimeric species.[2][5] The most common form in these solvents is a tetra-coordinated monomer, [Bu₂Mg(Solvent)₂].[3]

The equilibrium between these forms is often discussed in the context of the extended Schlenk equilibrium, which describes the various species present in solutions of organomagnesium compounds.[7]

Spectroscopic and Physical Data

Quantitative data provides essential benchmarks for the identification and handling of this compound. While detailed crystallographic data for the di-n-butyl isomer is not available, physical properties have been well-documented.

Table 1: Physical and Chemical Properties of Di-n-butylmagnesium

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₁₈Mg | [8] |

| Molecular Weight | 138.53 g/mol | [8][9] |

| Appearance | Waxy white solid (pure) | [4] |

| Density | ~0.713 g/mL at 25 °C (solution in heptane) | [4][10] |

| Flash Point | -30 °C | [11][12] |

| Solubility | Reacts violently with water |[4] |

Experimental Protocols

The synthesis and characterization of this compound require rigorous anhydrous and anaerobic techniques due to its high reactivity towards oxygen and moisture.

Synthesis of this compound

Several methods exist for the synthesis of this compound.[1][4] A common laboratory- and industrial-scale preparation involves the reaction of a Grignard reagent with an alkyllithium compound, or the direct reaction of magnesium with alkyl halides.[13][14] The following protocol is based on a patented method utilizing 2-chlorobutane, magnesium powder, and n-butyllithium.[14]

Protocol: Synthesis via Grignard and Alkyllithium Reaction

-

Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.

-

Initiation: Magnesium powder (1.0-1.2 molar equivalents) and an initiator (e.g., a small crystal of iodine) are added to the reaction flask.[15] A small amount of a 2-chlorobutane solution in an anhydrous ether solvent is added to initiate the formation of the Grignard reagent, sec-butylmagnesium chloride. The reaction is confirmed by a color change and gentle reflux.

-

Grignard Formation: The remaining 2-chlorobutane solution (1.0 molar equivalent) is added dropwise at a rate that maintains a controlled reaction temperature (e.g., 33-35 °C).[3] The mixture is stirred for several hours after the addition is complete to ensure full conversion.

-

Transmetallation: The reaction mixture is cooled (e.g., to 0-5 °C), and a solution of n-butyllithium in hexane (1.0 molar equivalent) is added rapidly.[14] This transmetallation reaction is very fast and results in the formation of this compound and a precipitate of lithium chloride (LiCl).

-

Workup and Isolation: The reaction stirring speed is reduced to facilitate the precipitation of larger LiCl particles.[14] The solvent is subsequently removed by distillation, and the resulting this compound product is isolated by filtration under an inert atmosphere. The final product is typically stored and handled as a solution in a hydrocarbon solvent like heptane.

Structural Characterization (Generalized Protocols)

3.2.1 X-ray Crystallography Obtaining single crystals of air-sensitive compounds like this compound suitable for X-ray diffraction requires specialized techniques.

-

Crystallization: A saturated solution of this compound is prepared in a low-polarity solvent (e.g., heptane or toluene) under a strictly inert atmosphere, typically within a glovebox. Crystals are grown by slow evaporation of the solvent or by slowly cooling the saturated solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert environment (e.g., under a stream of cold nitrogen gas or in a glovebox). The crystal is mounted on a cryo-loop with a protective layer of inert oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.

-

Data Collection: The mounted crystal is transferred to a diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The crystal structure is then solved and refined using computational methods to yield a final model of the atomic positions and molecular geometry.[16]

3.2.2 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.[17]

-

Sample Preparation: All operations must be performed under an inert atmosphere. A small amount (typically 5-20 mg) of this compound solution is transferred to a vial inside a glovebox.

-

Solvent Addition: An appropriate deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) is added to dissolve the sample.

-

Transfer to NMR Tube: The resulting solution is transferred into a specialized NMR tube equipped with a sealable valve (e.g., a J. Young tube) to prevent contamination from the atmosphere.

-

Data Acquisition: The sealed NMR tube is taken out of the glovebox and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to observe the chemical shifts and coupling constants of the butyl chains, providing insight into the compound's structure and purity in solution.

Conclusion

The structure of this compound is a dynamic and complex subject, heavily influenced by its environment. In the solid state, it is presumed to form oligomeric or polymeric structures via alkyl bridges, a common feature of electron-deficient dialkylmagnesium compounds.[3] In solution, its structure is dictated by the coordinating ability of the solvent, existing as large aggregates in non-polar media and as solvated monomers or small oligomers in donor solvents like THF.[2][7] This fundamental understanding of its structural chemistry is paramount for its effective application in modern organic and polymer synthesis.

References

- 1. Buy this compound | 1191-47-5 [smolecule.com]

- 2. Organomagnesium compounds | bartleby [bartleby.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 9. ジ-n-ブチルマグネシウム 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. americanelements.com [americanelements.com]

- 12. DI-N-BUTYLMAGNESIUM | CAS#:39881-32-8 | Chemsrc [chemsrc.com]

- 13. Dibutylmagnésium — Wikipédia [fr.wikipedia.org]

- 14. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]

- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to the Synthesis of Dibutylmagnesium from Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing dibutylmagnesium (DBM) utilizing butyllithium as a key reagent. This compound is a valuable organometallic compound with applications in organic synthesis, particularly as a non-pyrophoric alternative to butyllithium for metalation reactions and in the preparation of complex organometallics. This document details three core synthetic methodologies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the chemical pathways and workflows. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.

Introduction

This compound ((C₄H₉)₂Mg) is a dialkylmagnesium reagent that has garnered significant interest in organic and organometallic chemistry.[1] It serves as a strong base and a precursor for the synthesis of other organomagnesium compounds.[2] Commercially available as a solution, typically in hydrocarbons like heptane, its synthesis is a critical process for various research and industrial applications.[1] The use of butyllithium in the synthesis of this compound offers several advantages, including high reactivity and the potential for high-yield production. This guide explores the most pertinent methods for this transformation, focusing on the reaction of butyllithium with magnesium halides and the in-situ generation of a Grignard reagent followed by reaction with butyllithium.

Synthetic Methodologies

Three primary methods for the synthesis of this compound from butyllithium are discussed in this guide:

-

Method 1: Synthesis from 2-Chlorobutane, Magnesium, and n-Butyllithium

-

Method 2: Synthesis from Butylmagnesium Chloride and Butyllithium

-

Method 3: Synthesis from Magnesium Chloride and Butyllithium

The following sections provide detailed experimental protocols for each method, along with tables summarizing the key quantitative data to facilitate comparison.

Method 1: Synthesis from 2-Chlorobutane, Magnesium, and n-Butyllithium

This two-step method involves the initial formation of a Grignard reagent from 2-chlorobutane and magnesium, followed by the reaction of the Grignard reagent with n-butyllithium to yield this compound.[3][4]

Reaction Scheme

Step 1: Grignard Reagent Formation CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃

Step 2: this compound Formation CH₃CH₂CH(MgCl)CH₃ + n-BuLi → (n-Bu)₂Mg + LiCl

Experimental Protocol

Materials:

-

Magnesium powder

-

2-Chlorobutane

-

n-Butyllithium (in hexane)

-

Anhydrous diethyl ether or n-hexane

-

Iodine (as initiator)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure: [4]

-

Preparation: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flushed with nitrogen and flame-dried.

-

Initiation: To the cooled flask, add magnesium powder (1.0-1.2 molar equivalents relative to 2-chlorobutane) and a crystal of iodine.

-

Grignard Formation: A solution of 2-chlorobutane (1 molar equivalent) in anhydrous diethyl ether or n-hexane is prepared and added to the dropping funnel. A small amount of this solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.

-

Reaction: Once the reaction has initiated, the remaining 2-chlorobutane solution is added dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 33-35°C for diethyl ether or 60-68°C for n-hexane.[4] After the addition is complete, the mixture is stirred for an additional 1.5-3 hours.[3][4]

-

Reaction with n-Butyllithium: The reaction mixture is cooled to 0-5°C. A solution of n-butyllithium in hexane (1 molar equivalent) is then added rapidly.[3][4]

-

Work-up: The reaction mixture is stirred at 0-5°C. The precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

Isolation: The solvent is removed from the filtrate by distillation to yield this compound, which is often used as a solution in a hydrocarbon solvent.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Mg : 2-Chlorobutane : n-BuLi) | 1.0-1.2 : 1 : 1 | [3] |

| Solvent for Grignard Formation | Diethyl ether or n-hexane | [4] |

| Temperature for Grignard Formation | 33-35°C (ether) or 60-68°C (hexane) | [4] |

| Temperature for Reaction with n-BuLi | 0-5°C | [3][4] |

| Reported Yield | 75-76.6% | [1] |

Logical Workflow Diagram

Caption: Workflow for the synthesis of this compound from 2-chlorobutane.

Method 2: Synthesis from Butylmagnesium Chloride and Butyllithium

This is a common and direct method for preparing this compound, involving the reaction of a pre-formed Grignard reagent, butylmagnesium chloride, with butyllithium.[2]

Reaction Scheme

n-BuMgCl + n-BuLi → (n-Bu)₂Mg + LiCl

Experimental Protocol

Materials:

-

Butylmagnesium chloride (solution in THF or diethyl ether)

-

n-Butyllithium (solution in hexane)

-

Anhydrous hydrocarbon solvent (e.g., heptane or toluene)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation: A three-necked flask is charged with a solution of butylmagnesium chloride (1 molar equivalent) under a nitrogen atmosphere.

-

Reaction: A solution of n-butyllithium in hexane (1 molar equivalent) is added dropwise to the stirred solution of butylmagnesium chloride at room temperature.

-

Precipitation: The reaction is typically driven by the precipitation of lithium chloride from the reaction mixture, especially when a hydrocarbon is used as the primary solvent.

-

Work-up and Isolation: The precipitated lithium chloride is removed by filtration or centrifugation under an inert atmosphere. The resulting solution of this compound in the mixed solvent can be used directly or the solvent can be exchanged if desired.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (n-BuMgCl : n-BuLi) | 1 : 1 | [5] |

| Solvent | Diethyl ether, THF, or hydrocarbon | [5] |

| Temperature | Room Temperature | General Practice |

| Byproduct | Lithium Chloride (precipitate) | [5] |

Reaction Pathway Diagram

Caption: Reaction pathway for this compound synthesis from BuMgCl and BuLi.

Method 3: Synthesis from Magnesium Chloride and Butyllithium

This method involves the direct reaction of magnesium chloride with two equivalents of butyllithium. The reactivity of the magnesium chloride can be a critical factor in this synthesis.

Reaction Scheme

MgCl₂ + 2 n-BuLi → (n-Bu)₂Mg + 2 LiCl

Experimental Protocol

Materials:

-

Anhydrous magnesium chloride (activated, if necessary)

-

n-Butyllithium (solution in hexane)

-

Anhydrous diethyl ether or hydrocarbon solvent

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation: A three-necked flask is charged with a suspension of anhydrous magnesium chloride (1 molar equivalent) in an anhydrous solvent (e.g., diethyl ether or a hydrocarbon) under a nitrogen atmosphere.

-

Reaction: A solution of n-butyllithium in hexane (2 molar equivalents) is added dropwise to the stirred suspension of magnesium chloride. The reaction temperature is typically controlled, often starting at a low temperature and allowing it to warm to room temperature.

-

Work-up and Isolation: The precipitated lithium chloride is removed by filtration or centrifugation under an inert atmosphere. The resulting solution contains this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (MgCl₂ : n-BuLi) | 1 : 2 | [6] |

| Solvent | Diethyl ether or hydrocarbon | [6] |

| Temperature | Controlled, often low to room temp. | General Practice |

| Byproduct | Lithium Chloride (precipitate) | [6] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from magnesium chloride.

Comparison of Synthetic Methods

| Feature | Method 1 (from 2-Chlorobutane) | Method 2 (from BuMgCl) | Method 3 (from MgCl₂) |

| Starting Materials | 2-Chlorobutane, Mg, n-BuLi | Butylmagnesium Chloride, n-BuLi | Magnesium Chloride, n-BuLi |

| Number of Steps | Two | One | One |

| Key Considerations | Grignard initiation can be tricky. | Requires pre-formed Grignard reagent. | Reactivity of MgCl₂ is crucial. |

| Reported Yield | 75-76.6% | Generally high, but specific values vary. | Dependent on MgCl₂ quality. |

Safety Considerations

-

Butyllithium: n-Butyllithium is a pyrophoric material and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be conducted in anhydrous solvents under an inert atmosphere.

-

Solvents: Diethyl ether is highly flammable. All heating should be done using a heating mantle, and the apparatus should be properly vented.

Conclusion

The synthesis of this compound from butyllithium can be achieved through several effective methods. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the downstream application. The two-step synthesis from 2-chlorobutane offers a well-documented procedure with good yields. The direct reactions of butyllithium with butylmagnesium chloride or magnesium chloride are more direct but require careful control of reaction conditions and reagent quality. This guide provides the necessary technical details to enable researchers and professionals to select and perform the most suitable synthesis for their needs.

References

- 1. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Schlenk Equilibrium in Dibutylmagnesium Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylmagnesium, a prominent organometallic reagent, plays a critical role in a multitude of synthetic applications, from the construction of complex organic molecules to polymerization catalysis.[1] Its utility is fundamentally governed by its solution-state behavior, which is dominated by the Schlenk equilibrium. This dynamic equilibrium dictates the relative concentrations of this compound (Bu₂Mg), magnesium halides (MgX₂), and the parent Grignard reagent, butylmagnesium halide (BuMgX). Understanding and controlling this equilibrium is paramount for optimizing reaction yields, selectivity, and reproducibility. This technical guide provides a comprehensive overview of the Schlenk equilibrium in this compound solutions, detailing the underlying principles, influencing factors, and the experimental protocols for its quantitative analysis. While specific thermodynamic data for the this compound system is not extensively available in the literature, this guide presents analogous data from related systems to provide a quantitative framework.

The Core of the Matter: The Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in organomagnesium chemistry.[2][3] It describes the reversible disproportionation of an organomagnesium halide (a Grignard reagent) into its corresponding diorganomagnesium compound and a magnesium halide. For butylmagnesium halides, the equilibrium is represented as follows:

2 BuMgX ⇌ Bu₂Mg + MgX₂

Where Bu represents a butyl group (n-butyl, sec-butyl, etc.) and X is a halide (Cl, Br, I).

This equilibrium is not static; the position is highly sensitive to a variety of factors, which can be manipulated to favor a particular species. In solution, these species do not exist as simple monomers but can form more complex aggregates, such as dimers and higher oligomers, further complicating the solution's composition.[2][3]

Below is a graphical representation of the fundamental Schlenk equilibrium for butylmagnesium halide.

References

Dibutylmagnesium molecular weight and formula

Dibutylmagnesium is an organometallic compound belonging to the class of organomagnesium reagents. It is a waxy, white solid in its pure form and is often commercially available as a solution in heptane to facilitate easier handling.[1][2] This compound serves as a valuable reagent in organic synthesis, particularly for the preparation of other organomagnesium compounds.[1][2][3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and for ensuring safe handling and storage.

| Property | Value |

| Chemical Formula | C₈H₁₈Mg[4][5][6] |

| Molecular Weight | 138.53 g/mol [2][4][5][6] |

| CAS Number | 1191-47-5[1][4][5] |

| Appearance | Waxy white solid[1] |

| Density | 0.749 g/mL at 20 °C[4][5][7] |

| Melting Point | -71 °C[4][5][7] |

| Flash Point | 21 °F (-6 °C)[4][5][7] |

| Storage Temperature | 2-8°C[4][5] |

Experimental Protocols

The molecular weight of a compound like this compound is a calculated value derived from its chemical formula and the standard atomic weights of its constituent elements (carbon, hydrogen, and magnesium). Experimental verification of the structure and purity is typically achieved through standard analytical techniques.

Protocol for Structural Verification via Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile, non-reactive solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source for air-sensitive organometallic compounds, such as a Cold Spray Ionization (CSI) or an electrospray ionization (ESI) source coupled with a glovebox, is used.

-

Analysis: The prepared sample is introduced into the mass spectrometer. The instrument is calibrated using a known standard. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion or characteristic fragments of this compound. The observed m/z value is compared against the calculated theoretical mass to confirm the compound's identity.

Logical Relationships

The relationship between the elemental composition and the final molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward calculation.

Caption: Logical flow from elemental components to the final calculated molecular weight.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 1191-47-5 [smolecule.com]

- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 4. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]

- 5. This compound | 39881-32-8 - BuyersGuideChem [buyersguidechem.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutylmagnesium

Introduction

Dibutylmagnesium ((C₄H₉)₂Mg), a prominent organomagnesium compound, serves as a crucial reagent in organic and organometallic synthesis.[1] Unlike Grignard reagents, dialkylmagnesium compounds such as this compound exhibit greater stability in hydrocarbon solutions and can offer higher reaction yields in certain applications.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The pure substance is a waxy, white, non-volatile solid, but it is typically available commercially as a solution in solvents like heptane or ether to facilitate safer handling, as the solid form is highly pyrophoric.[1][2][3][4]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing key data for handling, storage, and experimental design.

| Property | Value | References |

| Molecular Formula | C₈H₁₈Mg | [5][6][7] |

| Molecular Weight | 138.53 g/mol | [5][6] |

| Appearance | Waxy white solid (pure) | [1][4] |

| Melting Point | -71 °C | [3][6][7] |

| Density | 0.749 g/mL at 20 °C | [6][7] |

| 0.713 g/mL at 25 °C | [1] | |

| Flash Point | 21 °F (-6 °C) | [3][6][7] |

| Solubility | Reacts violently with water | [1][8] |

| Soluble in ethers | [2] | |

| Storage Temperature | 2-8°C | [6][7] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, a characteristic that makes it valuable in chemical synthesis but also necessitates careful handling.

Reactivity Profile

-

Pyrophoric Nature : this compound is pyrophoric, meaning it can ignite spontaneously in air.[5][8]

-

Reaction with Water : It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][8] This reactivity underscores the need for anhydrous conditions during its use.

-

Nucleophilic Character : As a strong nucleophile, it readily reacts with electrophiles to form new carbon-magnesium bonds, which are pivotal in the synthesis of complex organic molecules.[5]

-

Thermal Decomposition : When heated, this compound undergoes thermal decomposition. Di-n-butylmagnesium transforms to magnesium hydride (MgH₂) at approximately 250 °C and subsequently to magnesium metal at around 384 °C.[5][9][10] The sec-butyl n-butylmagnesium isomer is less stable and decomposes at temperatures as low as 50 °C.[5][9][10]

Key Chemical Reactions

This compound is a versatile reagent in a variety of chemical transformations:

-

Synthesis of Alcohols : It reacts with aldehydes and ketones, and subsequent hydrolysis of the reaction intermediate yields primary and secondary alcohols, respectively.[5]

-

Formation of Grignard-like Reagents : It is used to prepare other organomagnesium compounds, which can then be used in a wide range of synthetic applications.[1][5]

-

Catalyst in Polymerization : this compound can act as a catalyst for the ring-opening polymerization of cyclic monomers like epoxides and lactones.[5] It can also be used in living polymerization processes to control polymer molecular weight and architecture.[5]

-

Precursor to Magnesium-Based Materials : It serves as a precursor for synthesizing materials such as magnesium hydride (MgH₂), which is a promising candidate for hydrogen storage.[5]

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity and available starting materials.

Method 1: From 2-Chlorobutane and n-Butyllithium [2][11]

This method involves the initial formation of a Grignard reagent, which is then reacted with n-butyllithium.

-

Experimental Setup : A multi-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and an inlet for an inert gas (e.g., nitrogen) is used. All glassware must be thoroughly dried.

-

Procedure :

-

Under a nitrogen atmosphere, magnesium powder and an initiator (such as iodine) are placed in the reaction flask.[2][11]

-

A small amount of a 2-chlorobutane solution is added to initiate the reaction, which is evidenced by a color change and gentle refluxing.[11]

-

The remaining 2-chlorobutane solution is added dropwise while maintaining the reaction temperature. This forms the Grignard reagent sec-butylmagnesium chloride.[2]

-

After the formation of the Grignard reagent is complete, the reaction mixture is cooled.[2]

-

An n-butyllithium solution in hexane is then added rapidly.[2]

-

The reaction is allowed to proceed at a controlled temperature, after which the solvent is removed by distillation, and the product is isolated by filtration under an inert atmosphere.[2]

-

Method 2: Reaction with Butyllithium and Butylmagnesium Chloride [1]

This method involves the reaction of butyllithium with butylmagnesium chloride, followed by the addition of magnesium 2-ethylhexanoate.[1]

Method 3: Hydrogenation of Magnesium [1]

Magnesium can be hydrogenated and subsequently reacted with 1-butene to yield this compound.[1]

Analysis of Thermal Decomposition

The thermal decomposition of this compound can be studied using in-situ X-ray diffraction (XRD) coupled with mass spectroscopy to identify the phase changes and gaseous byproducts in real-time.[9][10]

-

Experimental Setup : An air-free in-situ XRD system coupled with a mass spectrometer is utilized to prevent interference from air and moisture.[9][10]

-

Procedure :

-

The this compound sample is loaded into an air-free sample holder in an inert atmosphere glovebox.

-

The sample is heated at a controlled rate (e.g., 5 °C/min) to a target temperature (e.g., 700 °C).[12]

-

XRD patterns are collected continuously to monitor the phase transformations from this compound to magnesium hydride and finally to magnesium metal.[9][10]

-

Simultaneously, the evolved gases are analyzed by the mass spectrometer to identify decomposition products such as 1-butene and hydrogen.[12]

-

Visualizations

Logical Relationships and Workflows

Caption: General workflow for the synthesis of this compound.

Caption: Reaction of this compound with a ketone.

Caption: Thermal decomposition pathway of di-n-butylmagnesium.

Safety and Handling

This compound is a hazardous material that requires strict safety protocols for handling.

-

Inert Atmosphere : Due to its pyrophoric nature and reactivity with moisture, it must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[5][8]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is essential.[8][13]

-

Fire Safety : Class D fire extinguishers (for combustible metals) or dry sand should be readily available. Water should never be used to extinguish a fire involving this compound.[13]

-

Storage : It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible substances such as water, acids, and alcohols.[6][13][14] Containers should be tightly sealed under an inert gas.[5]

-

Disposal : Waste must be disposed of as hazardous material in accordance with local regulations.[7][15]

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable tool in organic synthesis, including the preparation of pharmaceutical intermediates.

-

Synthesis of Complex Molecules : Its ability to form carbon-carbon bonds is fundamental in constructing the complex molecular architectures often found in pharmaceuticals.[5]

-

Deprotection of Thioethers : It can be used as a reagent for the deprotection of aromatic and aliphatic benzyl thioethers.[3]

-

Asymmetric Synthesis : In the presence of a chiral ligand, it can catalyze the asymmetric ring-opening of aziridines to produce enantioenriched nitrogen-containing heterocyclic derivatives.[3]

-

Precursor for Catalysts : this compound can be used to synthesize other magnesium-based catalysts.[5]

By providing a non-toxic and earth-abundant alternative to some transition metal catalysts, this compound contributes to the development of more environmentally benign synthetic pathways.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]

- 3. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]

- 4. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 5. Buy this compound | 1191-47-5 [smolecule.com]

- 6. This compound | 39881-32-8 - BuyersGuideChem [buyersguidechem.com]

- 7. Di-n-butylmagnesium [chembk.com]

- 8. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding H2 Evolution from the Decomposition of Di-butylmagnesium Isomers Using In-situ X-ray Diffraction Coupled with Mass Spectroscopy | Journal Article | PNNL [pnnl.gov]

- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. osti.gov [osti.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. chembk.com [chembk.com]

Solubility of Dibutylmagnesium in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutylmagnesium in common organic solvents. This compound is a highly reactive organometallic compound, and understanding its solubility is critical for its effective use in organic synthesis, catalysis, and the development of pharmaceutical intermediates. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and discusses the key factors influencing the solubility of this important reagent.

Core Concepts in this compound Solubility

Pure di-n-butylmagnesium exists as a waxy solid and exhibits poor solubility in hydrocarbon solvents.[1][2] This inherent low solubility in non-polar organic media is a significant consideration for its practical application. To overcome this limitation, this compound is often used as a solution in coordinating solvents or in combination with other organometallic compounds that enhance its solubility.

Commercially, this compound is most commonly available as a solution in hydrocarbon solvents such as heptane and hexane, or in mixtures of ethers and hydrocarbons.[1][2] The presence of ethers or the formation of mixed alkylmagnesium species significantly improves its solubility and stability in solution.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of pure organic solvents at various temperatures is not extensively documented in publicly available literature. However, information from commercial suppliers provides practical insights into its solubility in commonly used solvent systems. The following table summarizes the concentrations of commercially available this compound solutions, which can be considered as an indication of its solubility under practical conditions.

| This compound Type | Solvent System | Reported Concentration (Molarity) | Reference |

| Di-n-butylmagnesium | Heptane | 1.0 M | --INVALID-LINK-- |

| Di-n-butylmagnesium | Heptane | 0.5 M | --INVALID-LINK-- |

| Di-n-butylmagnesium | Ether and Hexanes | 1.0 M | |

| n-Butyl-sec-butylmagnesium | Hexane | 0.7 M | [3][4][5][6] |

It is important to note that the solubility of di-n-butylmagnesium in hydrocarbon solvents is significantly enhanced by the presence of other alkylmagnesium species. For instance, mixtures of di-n-butylmagnesium with dimethylmagnesium or branched-chain dialkylmagnesium compounds, such as di-sec-butylmagnesium, are known to be soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbons.[7][8]

Experimental Protocol for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like this compound requires specialized techniques to exclude atmospheric oxygen and water. The following is a generalized experimental protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid or concentrated solution)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Temperature-controlled bath

-

Magnetic stirrer and stir bars

-

Gas-tight syringes and needles

-

Filtration apparatus suitable for air-sensitive techniques (e.g., cannula filtration)

-

Analytical method for determining the concentration of the magnesium species (e.g., titration, ICP-AES)

Procedure:

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid indicates that a saturated solution has been formed.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, avoiding any solid particles.

-

Transfer the solution through a filter (e.g., a syringe filter or a filter cannula) into a second tared Schlenk flask to remove any remaining suspended solids.

-

-

Concentration Determination:

-

Determine the mass of the filtered saturated solution.

-

Quench a known aliquot of the solution by slowly adding it to a protic solvent (e.g., isopropanol followed by water) under controlled conditions to hydrolyze the this compound.

-

Analyze the resulting solution for its magnesium content using a suitable analytical technique, such as:

-

Acid-base titration: Titrate the magnesium hydroxide formed upon hydrolysis with a standardized acid.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This method provides a highly accurate determination of the magnesium concentration.

-

-

-

Calculation of Solubility:

-

From the determined magnesium concentration and the volume or mass of the saturated solution, calculate the solubility in the desired units (e.g., mol/L, g/100 mL).

-

Safety Precautions:

-

This compound is pyrophoric and reacts violently with water.[9][10][11] All manipulations must be carried out under a strict inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Work in a well-ventilated fume hood.

-

Have appropriate fire extinguishing media for metal fires (e.g., Class D extinguisher, dry sand) readily available.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several interconnected factors. Understanding these factors is crucial for selecting the appropriate solvent system and handling conditions for a given application.

Solvent Properties:

-

Polarity: While this compound has low solubility in non-polar hydrocarbon solvents, its solubility increases in more polar coordinating solvents.

-

Coordinating Ability: Solvents with Lewis basicity, such as ethers (e.g., diethyl ether, tetrahydrofuran), can coordinate to the magnesium center. This breaks down the aggregated structure of this compound, leading to enhanced solubility.

This compound Structure:

-

Butyl Isomer: Branched-chain isomers, such as sec-butyl, tend to form less aggregated structures, which results in higher solubility in hydrocarbon solvents compared to the linear n-butyl isomer.[8]

-

Aggregation: In the solid state and in non-coordinating solvents, dialkylmagnesium compounds can exist as polymers or oligomers. The energy required to break down this aggregated structure upon dissolution influences solubility.

Presence of Additives:

-

Other Organomagnesium Compounds: The formation of mixed alkylmagnesium species, for example, by adding dimethylmagnesium or di-sec-butylmagnesium to di-n-butylmagnesium, disrupts the crystal lattice and polymeric structures, leading to a significant increase in solubility in hydrocarbons.[7]

-

Lewis Bases: The addition of Lewis bases, such as ethers, to a hydrocarbon solution of this compound can increase its solubility by forming soluble coordination complexes.

Temperature:

-

As with most solid-liquid systems, the solubility of this compound is expected to be temperature-dependent. However, specific data on the temperature-solubility relationship is scarce. It is important to consider that elevated temperatures can also affect the stability of the organometallic compound.

Conclusion

The solubility of this compound is a complex interplay of the properties of the organometallic compound itself, the nature of the solvent, and the presence of other coordinating or solubilizing agents. While pure di-n-butylmagnesium has limited solubility in hydrocarbons, its utility in organic synthesis is greatly expanded through the use of coordinating solvents and the formation of mixed-alkylmagnesium solutions. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is essential for reaction optimization, process development, and safe handling of this versatile reagent.

References

- 1. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]

- 2. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 3. n-Butyl-sec-butylmagnesium solution 0.7 M in hexane [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]

- 8. epub.jku.at [epub.jku.at]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Decomposition of Dibutylmagnesium Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of dibutylmagnesium isomers, pivotal reagents in organic synthesis and materials science. Understanding the thermal stability and decomposition pathways of these organometallic compounds is critical for ensuring safety, optimizing reaction conditions, and controlling product formation. This document consolidates available quantitative data, details experimental protocols for thermal analysis, and presents decomposition mechanisms. Particular focus is given to the well-studied di-n-butylmagnesium and preliminary findings on sec-butylmagnesium derivatives, while also addressing the current knowledge gaps regarding diisobutylmagnesium and di-tert-butylmagnesium.

Introduction

This compound (Mg(C₄H₉)₂), a dialkylmagnesium compound, exists as four primary isomers: di-n-butylmagnesium, di-sec-butylmagnesium, diisobutylmagnesium, and di-tert-butylmagnesium. These isomers exhibit distinct chemical and physical properties owing to the structural differences in their butyl groups. Their utility as Grignard-type reagents in forming carbon-carbon bonds is well-established. However, their thermal instability can lead to decomposition, impacting their efficacy and posing potential hazards. This guide delves into the thermal decomposition behavior of these isomers, providing a foundational understanding for their safe and effective use.

Thermal Decomposition Pathways

The predominant mechanism for the thermal decomposition of this compound isomers containing β-hydrogens (n-butyl, sec-butyl, and isobutyl) is β-hydride elimination . This process involves the transfer of a hydrogen atom from the β-carbon of the alkyl chain to the magnesium center, resulting in the formation of magnesium hydride (MgH₂) and the corresponding alkene.

For di-n-butylmagnesium, the decomposition proceeds in two main stages. The initial step is the β-hydride elimination to yield magnesium hydride and 1-butene[1]. Upon further heating, the magnesium hydride decomposes to elemental magnesium and hydrogen gas[1][2].

The structure of the alkyl group significantly influences the stability of the this compound isomer. Branching at the α or β carbon can affect the rate of β-hydride elimination. For instance, a mixed n-butyl-sec-butyl magnesium compound has been observed to begin decomposing at a significantly lower temperature than di-n-butylmagnesium, indicating the increased lability of the sec-butyl group[1][2].

Di-tert-butylmagnesium lacks β-hydrogens and therefore cannot decompose through the β-hydride elimination pathway. Its decomposition is anticipated to occur at higher temperatures and may proceed through alternative mechanisms such as α-hydride elimination or homolytic cleavage of the Mg-C bond, though experimental evidence is currently lacking.

Quantitative Decomposition Data

The following table summarizes the available quantitative data on the thermal decomposition of this compound isomers. It is important to note the absence of comprehensive experimental data for diisobutyl- and di-tert-butylmagnesium in the current literature.

| Isomer | Decomposition Onset/Temperature | Products | Analytical Method | Reference |

| Di-n-butylmagnesium | 250 °C (to MgH₂) | MgH₂, 1-Butene | In-situ XRD, RGA | [1] |

| 384 °C (MgH₂ to Mg) | Mg, H₂ | In-situ XRD | [1][2] | |

| n-Butyl-sec-butylmagnesium | Starts as low as 50 °C | MgH₂, Butene isomers | In-situ XRD, RGA | [1][2] |

| Diisobutylmagnesium | No data available | Expected: MgH₂, Isobutene | - | |

| Di-tert-butylmagnesium | No data available | Expected: Products of alternative decomposition pathways | - |

Experimental Protocols

The study of the thermal decomposition of air- and moisture-sensitive organometallic compounds like this compound requires specialized experimental techniques.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

TGA-DSC is a powerful technique to determine decomposition temperatures and associated enthalpy changes. For air-sensitive samples, an air-free setup is crucial.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, load a small, precisely weighed amount of the this compound solution into a hermetically sealed TGA crucible.

-

Instrument Setup: Use a TGA-DSC instrument equipped with a protective gas flow (e.g., argon or nitrogen).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition point (e.g., 700 °C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss steps corresponding to decomposition events. The DSC curve (heat flow vs. temperature) will indicate whether these events are endothermic or exothermic.

In-situ X-Ray Diffraction (XRD)

In-situ XRD allows for the real-time identification of crystalline phases as the sample is heated, providing direct evidence of the solid decomposition products.

Methodology:

-

Sample Preparation: In a glovebox, load the this compound sample into a specialized air-tight sample holder with an X-ray transparent window (e.g., beryllium).

-

Instrument Setup: Mount the sample holder in an XRD instrument equipped with a heating stage and a position-sensitive detector.

-

Thermal Program: Heat the sample according to a defined temperature program, similar to the TGA-DSC experiment.

-

Data Collection: Continuously collect XRD patterns at set time or temperature intervals throughout the heating process.

-

Data Analysis: Analyze the sequence of XRD patterns to identify the appearance and disappearance of crystalline phases, such as this compound, magnesium hydride, and magnesium.

Residual Gas Analysis (RGA)

RGA, typically using mass spectrometry, is coupled with a thermal decomposition experiment to identify the gaseous products evolved.

Methodology:

-

System Integration: Connect the outlet of the heating chamber (e.g., from an in-situ XRD or a dedicated reactor) to the inlet of a mass spectrometer.

-

Experiment Execution: As the sample is heated, a small, continuous stream of the evolved gas is introduced into the mass spectrometer.

-

Data Collection: The mass spectrometer records the mass-to-charge ratio of the gas molecules, allowing for the identification of species like butene and hydrogen.

Conclusion

The thermal decomposition of this compound isomers is a critical consideration for their application in synthesis and materials science. For n-butyl and sec-butyl derivatives, β-hydride elimination is the primary decomposition pathway, yielding magnesium hydride and the corresponding butene isomer. The thermal stability is notably influenced by the isomeric structure of the butyl group, with branched isomers like sec-butyl exhibiting lower stability. A significant knowledge gap exists regarding the thermal behavior of diisobutylmagnesium and di-tert-butylmagnesium, for which experimental data is currently unavailable. Further research, including both experimental and computational studies, is necessary to fully elucidate the decomposition mechanisms and kinetics of these isomers to ensure their safe and optimized use. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.

References

Spectroscopic Characterization of Dibutylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutylmagnesium ((C₄H₉)₂Mg) is a pivotal organometallic reagent with significant applications in organic synthesis and polymerization catalysis. Its reactivity and selectivity are intrinsically linked to its structure in solution, which is often a complex equilibrium of monomeric, dimeric, and oligomeric species, further influenced by the presence of coordinating solvents and the Schlenk equilibrium. A thorough spectroscopic characterization is therefore essential for understanding its chemical behavior and for optimizing its use in synthetic protocols. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Detailed experimental protocols for handling this air- and moisture-sensitive compound are also presented, along with a summary of available spectroscopic data.

Introduction

This compound is a member of the dialkylmagnesium class of compounds, which are known for their utility in forming carbon-carbon bonds and as precursors for other organometallic reagents.[1] Commercially available as a solution, typically in hydrocarbons, it is often used when a halide-free magnesium source is required, circumventing the complexities of the Schlenk equilibrium present with Grignard reagents.[2] The nature of the butyl group (n-butyl, sec-butyl, etc.) and the solvent system significantly impacts the aggregation state and, consequently, the reactivity of the this compound species in solution.[3] Spectroscopic methods provide an invaluable window into these structural nuances.

The Schlenk Equilibrium

In solutions prepared from Grignard reagents (RMgX), an equilibrium exists between the alkylmagnesium halide and the corresponding dialkylmagnesium compound and magnesium halide, known as the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic substituent.[4] While this compound can be synthesized directly, its relationship with its Grignard counterpart via the Schlenk equilibrium is fundamental to understanding its chemistry in various reaction media.

Below is a graphical representation of the Schlenk Equilibrium.

References

Methodological & Application

Dibutylmagnesium: A Versatile Grignard Reagent in Modern Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dibutylmagnesium (DBM), an organomagnesium compound, serves as a highly effective Grignard reagent in a multitude of synthetic applications. Commercially available as a solution, typically in heptane or a mixture of ethers and hexanes, it offers distinct advantages in specific chemical transformations, including the synthesis of functionalized molecules, catalysis of polymerization reactions, and the formation of novel magnesium-based materials.[1][2] This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale preparation involves the reaction of 2-chlorobutane with magnesium powder and subsequent treatment with n-butyllithium.[3][4] This method has been reported to produce this compound in high yields.

Experimental Protocol: Synthesis of this compound[3][4]

This protocol is adapted from a patented procedure for the synthesis of this compound.

Materials:

-

Magnesium powder

-

2-Chlorobutane

-

n-Butyllithium in hexane (e.g., 2.5 M)

-

Anhydrous diethyl ether or n-hexane

-

Iodine (as an initiator)

-

An inert gas atmosphere (Nitrogen or Argon)

Equipment:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.

-

Schlenk line or glovebox for inert atmosphere operations.

Procedure:

-

Under an inert atmosphere, a 250 mL four-necked flask is charged with magnesium powder (e.g., 3.65 g, 0.15 mol) and a crystal of iodine.

-

Anhydrous diethyl ether (30 mL) and a small amount of 2-chlorobutane (2 g) are added to initiate the reaction. The mixture is stirred to achieve a stable reflux, maintaining the temperature at approximately 34°C.

-

Once the initial reaction (indicated by the fading of the iodine color) subsides, a solution of 2-chlorobutane (15 g) in diethyl ether (110 mL) is added dropwise, maintaining the reaction temperature between 33-35°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3 hours.

-

The mixture is then cooled to 0-5°C, and a solution of n-butyllithium in hexane (e.g., 60 mL of a 2.5 M solution) is added rapidly.

-

The reaction is allowed to proceed at this temperature, after which the solid precipitate (lithium chloride) is removed by filtration under an inert atmosphere.

-

The resulting filtrate is a solution of this compound. The concentration can be determined by titration, for example, with a standard solution of a secondary alcohol in the presence of an indicator.

Quantitative Data:

| Molar Ratio of Reactants (Mg : 2-Chlorobutane : n-BuLi) | Solvent | Reported Yield (%) | Reference |

| 1.0-1.2 : 1 : 1 | Diethyl ether/Hexane | 76 - 85 | [3][4] |

Applications in the Synthesis of Functionalized Molecules

This compound is a potent nucleophilic reagent that readily reacts with electrophilic centers, most notably the carbonyl group of aldehydes and ketones, to form alcohols. This reactivity is fundamental to the construction of complex organic molecules.[1]

Synthesis of Secondary Alcohols from Aldehydes

The reaction of this compound with aldehydes provides a direct route to secondary alcohols. The butyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent workup with an acidic solution protonates the resulting alkoxide to yield the alcohol.

Experimental Protocol: Synthesis of 1-Phenylpentan-1-ol from Benzaldehyde

This protocol is a representative example of the addition of a butyl group from this compound to an aldehyde.

Materials:

-

This compound solution (concentration determined by titration)

-

Benzaldehyde, freshly distilled

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

An inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of this compound (1.1 mmol, 1.1 equivalents) is added dropwise to the stirred benzaldehyde solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

The resulting mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:

While a specific yield for the reaction of this compound with benzaldehyde was not found in the searched literature, analogous Grignard reactions with aldehydes typically proceed in high yields, often exceeding 80-90%.

Synthesis of Tertiary Alcohols from Ketones

Similarly, this compound reacts with ketones to produce tertiary alcohols. The protocol is analogous to the reaction with aldehydes.

Experimental Protocol: Synthesis of 2-Methyl-1-phenylpropan-1-ol (Illustrative Example)

While this specific example from a patent utilizes a phenyl Grignard reagent reacting with isobutyraldehyde to produce a secondary alcohol, the protocol is highly representative of the general procedure for Grignard additions to carbonyls and can be adapted for the reaction of this compound with a ketone like acetophenone.[5] A high yield of 91.1% was reported for this analogous reaction.[5]

Adapted Protocol for Reaction with Acetophenone:

-

Follow the general procedure for the synthesis of secondary alcohols, substituting benzaldehyde with acetophenone (1.0 mmol).

-

The expected product is 2-phenylhexan-2-ol.

This compound in Catalysis

This compound is not only a stoichiometric reagent but also serves as a precursor to catalytically active species for various transformations, including polymerization and dehydrocoupling reactions.